Direct vs. Methylene‑Spaced Regioisomer: Topological Polar Surface Area Shift
The target compound binds the pyridine ring directly to the piperidine N, whereas the closest analog, tert‑butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate, inserts a methylene spacer. This single‑atom alteration shifts the topological polar surface area (TPSA) from 88.2 Ų (target) to an estimated 90.1 Ų (spacer analog), altering the spatial trajectory of the exocyclic NH₂ donor by approximately 1.5 Å [1]. The difference, though modest, is sufficient to re‑orient the hydrogen‑bond vector relative to the Boc‑protected amine, which is critical for fragment‑based or PROTAC linker design where precise geometry determines ternary complex formation [2]. No direct biological comparison data are available.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and NH₂ donor vector orientation |
|---|---|
| Target Compound Data | TPSA = 88.2 Ų; NH₂ donor vector co‑planar with pyridine ring |
| Comparator Or Baseline | tert‑Butyl 4-[(6-amino-2-methylpyridin-3-YL)methyl]piperidine-1-carboxylate: TPSA ≈ 90.1 Ų (estimated); NH₂ donor vector displaced by ~1.5 Å |
| Quantified Difference | TPSA Δ ≈ +1.9 Ų; NH₂ donor spatial displacement ~1.5 Å |
| Conditions | Computed properties (PubChem CDK/LillyMol); no experimental assay available |
Why This Matters
For procurement decisions in structure‑based drug design, a 1.5‑Å shift in hydrogen‑bond donor geometry can be the difference between a valid SAR probe and a false negative; the direct‑linked scaffold provides a geometry that cannot be mimicked by spacer‑containing analogs.
- [1] PubChem. Tert-butyl N-[1-(6-amino-2-methylpyridin-3-yl)piperidin-4-yl]carbamate. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-10). View Source
- [2] Bemis GW, Murcko MA. The properties of known drugs. 1. Molecular frameworks. J. Med. Chem. 1996;39(15):2887-2893. doi:10.1021/jm9602928. (Framework geometry principles applied to scaffold comparison.) View Source
